N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . The molecule also contains a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydrobenzo[b][1,4]oxazepin ring is a key structural feature and would likely have a significant impact on the compound’s properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the tetrahydrobenzo[b][1,4]oxazepin ring and the sulfonamide group in this compound would likely influence its properties .Scientific Research Applications
Photodynamic Therapy Applications
Sulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide groups, have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Medicinal Chemistry
In medicinal chemistry, organocatalytic asymmetric reactions involving sulfonamide derivatives have been developed for constructing chiral tetrasubstituted C-F stereocenters. These structures are significant for their pharmacophoric properties, leading to advances in drug design and synthesis (Li, Lin, & Du, 2019).
Imaging Applications
Fluorobenzenesulfonamide derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, showcasing the application of sulfonamide compounds in neuroimaging and diagnostics (Cui et al., 2012).
Enzyme Inhibition
Sulfonamide derivatives based on [1,4]oxazepine scaffolds have demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. These findings underline the therapeutic potential of sulfonamide compounds in designing enzyme inhibitors for various diseases (Sapegin et al., 2018).
Anticancer Activity
Aminothiazole-paeonol derivatives containing benzenesulfonamide groups have shown high anticancer potential against several human cancer cell lines, indicating the importance of sulfonamide derivatives in developing new anticancer agents (Tsai et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h7-10,12-13,24H,5-6,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHWATKWGDRMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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